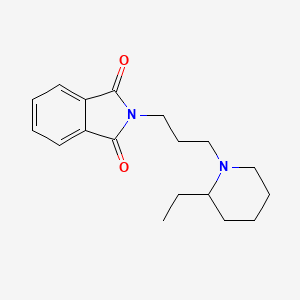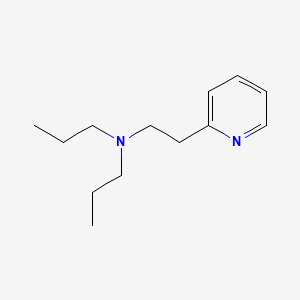
2-(2-Dipropylaminoethyl)-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Dipropylaminoethyl)-pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dipropylaminoethyl)-pyridine typically involves the reaction of pyridine with 2-(dipropylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Dipropylaminoethyl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Dipropylaminoethyl)-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Dipropylaminoethyl)-pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Dipropylaminoethyl)-piperazine: This compound shares a similar structure but has a piperazine ring instead of a pyridine ring.
2-(Diisopropylamino)ethyl methacrylate: This compound has a similar aminoethyl side chain but is a methacrylate ester.
Uniqueness
2-(2-Dipropylaminoethyl)-pyridine is unique due to its pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where the pyridine ring’s characteristics are advantageous.
Propriétés
Numéro CAS |
6312-16-9 |
|---|---|
Formule moléculaire |
C13H22N2 |
Poids moléculaire |
206.33 g/mol |
Nom IUPAC |
N-propyl-N-(2-pyridin-2-ylethyl)propan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-3-10-15(11-4-2)12-8-13-7-5-6-9-14-13/h5-7,9H,3-4,8,10-12H2,1-2H3 |
Clé InChI |
JBONJAVVJDROTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B14012894.png)
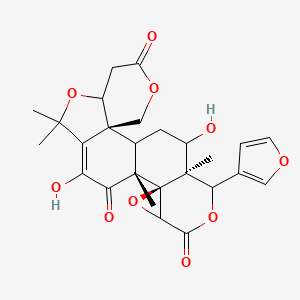
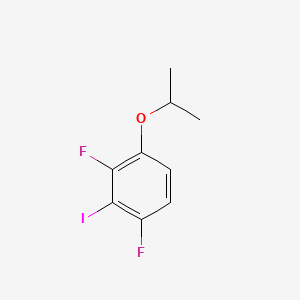
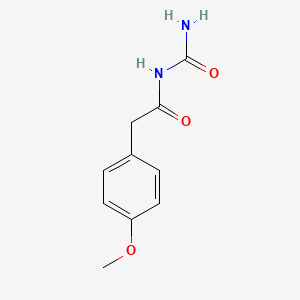
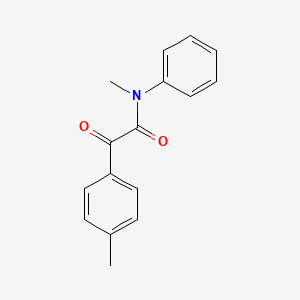
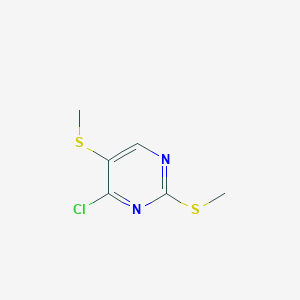

![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
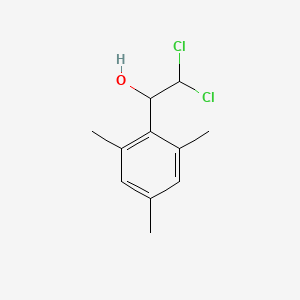

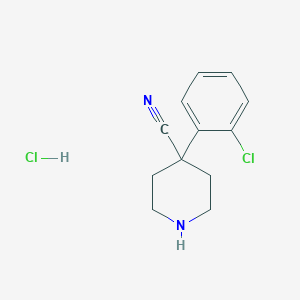
![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
